

Physical and chemical properties of zinc pivalate

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Compound of Interest

Compound Name: Zinc pivalate

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An In-depth Technical Guide to the Physical and Chemical Properties of **Zinc Pivalate**

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc pivalate ($\text{Zn}(\text{OPiv})_2$), the zinc salt of pivalic acid, is a key chemical compound with significant utility in modern organic synthesis and materials science. It serves as an essential precursor for a novel class of air- and moisture-stable solid **organozinc pivalate** reagents, which have overcome the handling limitations of traditional organozinc compounds.^{[1][2]} These stabilized reagents are highly effective in a variety of transition-metal-catalyzed cross-coupling reactions, making them invaluable tools in the synthesis of complex molecules, including pharmaceuticals and agrochemicals.^{[3][4]} This guide provides a comprehensive overview of the physical and chemical properties of **zinc pivalate**, detailed experimental protocols for its synthesis and characterization, and insights into its structural features and applications.

Physical and Chemical Properties

Zinc pivalate is typically obtained as a puffy, amorphous white solid.^[5] It exhibits enhanced stability compared to many other organometallic reagents, as it can be weighed in air, although storage under an inert argon atmosphere is recommended.^{[3][5]} A key characteristic is its ability to sublime at high temperatures.^{[3][5]}

Tabulated Physical Properties

Property	Value	Source
Molecular Formula	$C_{10}H_{18}O_4Zn$	[6] [7] [8]
Molecular Weight	267.64 g/mol	[6] [7]
Appearance	Puffy, amorphous white solid	[5]
Melting Point	305–315 °C (with sublimation)	[3] [5]
Boiling Point	166.2 °C at 760 mmHg	[7] [9]
Solubility	Soluble in water	[10]
CAS Number	15827-10-8	[6]

Structural and Chemical Properties

Crystal Structure: In its solid state, **zinc pivalate** exists as a one-dimensional coordination polymer, denoted as $\{Zn(Piv)_2\}_n$.[\[11\]](#) Within this structure, each zinc(II) atom is situated in a distorted tetrahedral coordination environment.[\[1\]](#)[\[11\]](#) It is bonded to four oxygen atoms, each belonging to a different pivalate anion.[\[1\]](#)[\[11\]](#) Neighboring zinc atoms are linked by two bidentate bridging carboxylate groups, creating one-dimensional polymer chains.[\[11\]](#)

Stability: **Zinc pivalate** is a key component in the formation of highly air- and moisture-stable organozinc reagents.[\[2\]](#) Formulations such as $RZnOPiv \cdot Mg(OPiv)_2 \cdot nLiCl$ show significantly more resistance to degradation by moist air than conventional organometallic compounds.[\[7\]](#)[\[12\]](#) Studies suggest that the magnesium pivalate, $Mg(OPiv)_2$, component enhances this stability by sequestering water contaminants.[\[7\]](#)[\[12\]](#)

Thermal Behavior: Thermal analysis shows that **zinc pivalate** undergoes sublimation and vaporization in the temperature range of 430–550 K (157–277 °C).[\[11\]](#) This property is exploited during its purification.

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of **zinc pivalate**.

NMR Spectroscopy

Nucleus	Solvent	Chemical Shift (δ)	Multiplicity	Assignment
^1H NMR	DMSO-d ₆	1.08 ppm	singlet	18H, -C(CH ₃) ₃
^{13}C NMR	DMSO-d ₆	28.3 ppm	-C(CH ₃) ₃	
		37.8 ppm	-C(CH ₃) ₃	
		184.0 ppm	C=O	

Data sourced from Organic Syntheses Procedure (2018).[\[3\]](#)[\[5\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides information on the coordination of the carboxylate groups.

Wavenumber (cm ⁻¹)	Assignment
2962, 2929	C-H stretching
1606, 1534	Asymmetric and symmetric COO ⁻ stretching
1481, 1457, 1426	C-H bending
1228	C-C stretching
791, 609	O-C=O bending

Data sourced from Organic Syntheses Procedure (2018), recorded using a diamond ATR accessory.[\[3\]](#)[\[5\]](#) The separation between the asymmetric and symmetric carboxylate stretching frequencies is indicative of the bridging coordination mode of the pivalate ligands.[\[13\]](#)

Experimental Protocols

The following sections detail established methods for the synthesis and characterization of **zinc pivalate**.

Synthesis of Zinc Pivalate

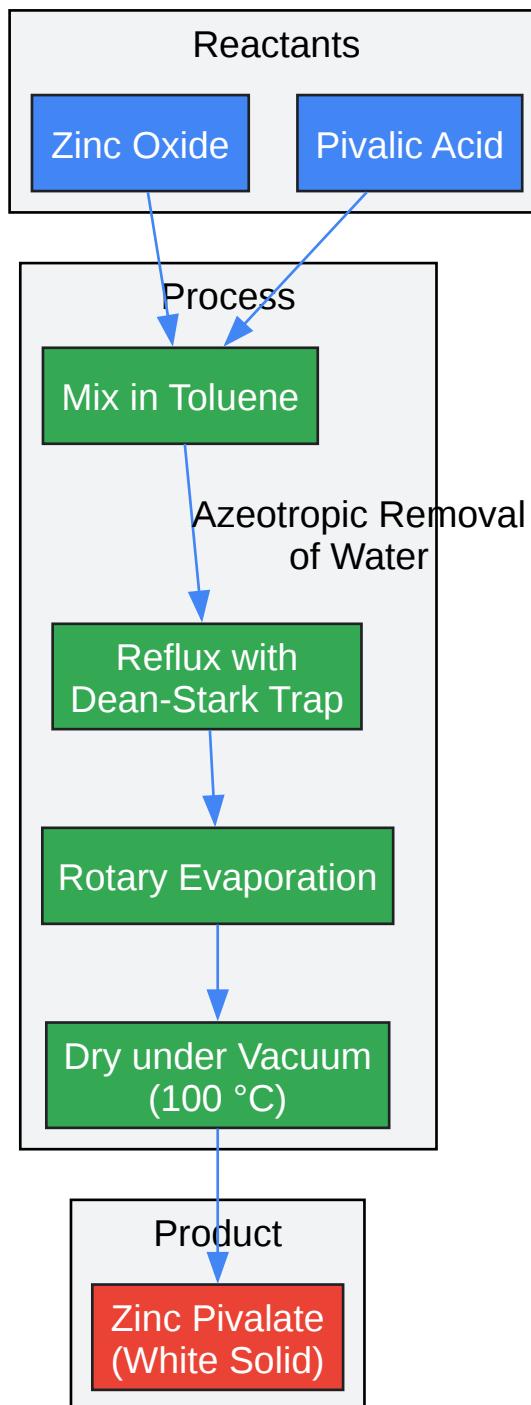
Two primary, reliable methods for synthesizing anhydrous **zinc pivalate** are commonly cited.

Method 1: From Zinc Oxide and Pivalic Acid

This protocol is valued for its efficiency and the high purity of the resulting product.

- Reaction Setup: A dry 500 mL round-bottomed flask is equipped with a magnetic stir bar, a septum, and a Dean-Stark trap. The flask is charged with 250 mL of toluene.[3][5]
- Addition of Reactants: Pivalic acid (11.3 g, 110 mmol) is added to the toluene. Subsequently, zinc oxide (4.07 g, 50 mmol) is added in portions over 15 minutes at 25 °C, forming a suspension.[3][5]
- Azeotropic Distillation: The mixture is heated to reflux, and water is removed azeotropically using the Dean-Stark trap over approximately 16 hours.[3]
- Workup and Isolation: After cooling, the reaction mixture is concentrated by rotary evaporation. The remaining solid is dried under high vacuum (0.1 mmHg) at 100 °C for at least 6 hours to remove residual pivalic acid and water, yielding **zinc pivalate** as a white solid (98-99% yield).[5]

Synthesis of Zinc Pivalate (Method 1)

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